molecular formula C22H16N4O4S B6582766 4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 866896-66-4

4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6582766
CAS No.: 866896-66-4
M. Wt: 432.5 g/mol
InChI Key: UVIBNSFPVFWGIL-UHFFFAOYSA-N
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Description

The compound “4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It has been studied for its potential anti-HIV-1 activity .


Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, including the compound , involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine . This reaction is facilitated by β-cyclodextrin, a highly efficient, biodegradable, and reusable catalyst . The procedure yields good results, is easy to work up, and is environmentally friendly .


Molecular Structure Analysis

The molecular structure of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives is characterized by the presence of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .


Chemical Reactions Analysis

The chemical reactions involving 4-oxo-4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been studied. For instance, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .

Mechanism of Action

The mechanism of action of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives in inhibiting HIV-1 involves binding into the active site of PFV integrase (IN), an enzyme essential for retroviral replication . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

Future Directions

The future directions for research on 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives could include further exploration of their anti-HIV-1 properties , as well as their potential for other therapeutic applications. The development of environmentally friendly synthesis methods also presents an interesting avenue for future research.

Biochemical Analysis

Biochemical Properties

4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . The interaction involves the chelation of a Mg²⁺ ion by the keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole ring, which is essential for the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the replication of HIV-1 in Hela cell cultures, indicating its potential as an antiviral agent .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of HIV-1 integrase, inhibiting its activity by chelating the Mg²⁺ ion required for the enzyme’s function . This inhibition prevents the integration of viral DNA into the host genome, thereby blocking viral replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibitory properties against HIV-1, while higher doses may lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

1,1-dioxo-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2-phenyl-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4S/c27-21-14-16(23-20-12-6-7-13-24(20)21)15-25-18-10-4-5-11-19(18)31(29,30)26(22(25)28)17-8-2-1-3-9-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIBNSFPVFWGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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